molecular formula C14H10Cl3N3 B2685872 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole CAS No. 338774-24-6

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole

Cat. No.: B2685872
CAS No.: 338774-24-6
M. Wt: 326.61
InChI Key: ALZIGXJWEGUJRY-UHFFFAOYSA-N
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Description

The compound “5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole” is a chemical with the molecular formula C14H10Cl3N3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with chlorine and pyridinyl substituents .


Physical and Chemical Properties Analysis

This compound has physical and chemical properties typical of a benzimidazole derivative .

Scientific Research Applications

Synthesis and Chemical Activity

A series of 2-(2-pyridinyl)benzimidazoles were synthesized and evaluated for their anti-inflammatory activity. One derivative, in particular, showed significant activity in acute inflammatory models, suggesting the potential utility of benzimidazole derivatives in developing anti-inflammatory agents (Tsukamoto et al., 1980).

Biological and Electrochemical Activity

The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) have been reviewed, including their preparation, protonated/deprotonated forms, complex compounds, and key properties like spectroscopic features, structures, and magnetic, biological, or electrochemical activities (Boča et al., 2011).

Antiviral Activity

The structural analogs of benzimidazole, specifically targeting the synthesis of polychlorinated imidazo[1,2-a]pyridine C-3-erythrofuranosides, were developed for antiviral activity against human cytomegalovirus and HSV-1, with one compound showing notable efficacy. This underscores the potential of benzimidazole derivatives in antiviral drug development (Gudmundsson et al., 2003).

Catalytic Activity in Chemical Reactions

Benzimidazolium salts and their palladium N-heterocyclic carbene complexes demonstrated high efficiency in catalyzing Suzuki–Miyaura cross-coupling and arylation reactions, highlighting the utility of benzimidazole derivatives in facilitating carbon-carbon bond formation (Akkoç et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their effectiveness in inhibiting the corrosion of iron in hydrochloric acid solutions, with the inhibitory efficiency correlated with the molecular orbital properties of the compounds. This application is significant in materials science and engineering to protect metals from corrosion (Khaled, 2003).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results .

Safety and Hazards

The specific safety and hazards associated with this compound are not provided in the search results .

Future Directions

The future directions or applications of this compound are not specified in the search results .

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3N3/c1-2-20-12-7-10(16)9(15)6-11(12)19-14(20)8-4-3-5-18-13(8)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZIGXJWEGUJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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